molecular formula C17H14ClNO3 B019236 Fmoc-Gly-Cl CAS No. 103321-49-9

Fmoc-Gly-Cl

Cat. No.: B019236
CAS No.: 103321-49-9
M. Wt: 315.7 g/mol
InChI Key: HFWFBOCOXPEKBV-UHFFFAOYSA-N
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Description

9-Fluorenylmethyloxycarbonyl glycine chloride: (Fmoc-Gly-Cl) is a derivative of glycine where the amino group is protected by the 9-fluorenylmethyloxycarbonyl group. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-fluorenylmethyloxycarbonyl glycine chloride typically involves the reaction of glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction proceeds as follows:

  • Dissolve glycine in an aqueous solution of sodium bicarbonate.
  • Add 9-fluorenylmethyloxycarbonyl chloride to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of 9-fluorenylmethyloxycarbonyl glycine chloride follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorenylmethyloxycarbonyl glycine chloride primarily undergoes substitution reactions, particularly nucleophilic substitution, where the 9-fluorenylmethyloxycarbonyl group is introduced or removed.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Key Applications

  • Peptide Synthesis
    • Methodology : Fmoc-Gly-Cl is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine during coupling reactions, allowing for the formation of peptide bonds with other amino acids.
    • Outcomes : The use of Fmoc protecting groups has improved yields and selectivity in peptide synthesis compared to traditional methods using other protecting groups .
  • Hydrogel Formation
    • Application : this compound is employed in creating peptide-based hydrogels (PHGs), which are biocompatible materials suitable for drug delivery and tissue engineering.
    • Case Study : A study demonstrated that Fmoc-K3 hydrogels derived from this compound supported cell adhesion and proliferation, making them promising candidates for tissue engineering applications.
  • Antibody-Drug Conjugates (ADCs)
    • Role : In ADCs, Fmoc-Gly-Gly-OH (a derivative of this compound) serves as a lysosomally cleavable linker that connects an antibody to a cytotoxic drug.
    • Benefits : This application enhances the therapeutic index of drugs by ensuring that they are released only after internalization by target cells, thereby reducing side effects.
  • Nanomaterial Functionalization
    • Technique : this compound is used to functionalize nanostructures, such as TiO2@SiO2 core-shell structures, enabling the quantitative determination of amino groups on their surfaces.
    • Results : The functionalization process involved cleaving the Fmoc group to estimate free amino groups using UV-vis spectroscopy. This method has shown effective loading of Fmoc groups on nanomaterials, facilitating further applications in sensing and catalysis .
  • Environmental Monitoring
    • Application : this compound has been utilized in methods for detecting glyphosate in environmental samples through derivatization techniques.
    • Study Findings : Research indicated that derivatization with Fmoc-Cl improves the sensitivity and accuracy of glyphosate detection in water and biological samples .

Comparative Data Table

Application AreaMethodology/ProcessOutcomes/Benefits
Peptide SynthesisSolid-phase synthesis using Fmoc protectionImproved yields and selectivity
Hydrogel FormationSynthesis of biocompatible hydrogelsSupports cell adhesion and proliferation
Antibody-Drug ConjugatesLinking drugs to antibodies via cleavable linkersEnhanced therapeutic index, reduced side effects
Nanomaterial FunctionalizationFunctionalizing core-shell structuresEffective quantification of amino groups
Environmental MonitoringDerivatization for glyphosate detectionIncreased sensitivity and accuracy

Comparison with Similar Compounds

9-Fluorenylmethyloxycarbonyl glycine chloride is unique among amino acid derivatives due to its stability and ease of removal under basic conditions. Similar compounds include:

The uniqueness of 9-fluorenylmethyloxycarbonyl glycine chloride lies in its base-labile protection, which allows for selective deprotection without affecting other acid-labile groups .

Biological Activity

Introduction

Fmoc-Gly-Cl (Fluorenylmethyloxycarbonyl glycine chloride) is a derivative of glycine that has gained attention in peptide synthesis and biological research. This compound is primarily used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. Understanding its biological activity is crucial for optimizing its application in various biochemical processes.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) group attached to a glycine residue, with a chlorine substituent that enhances its reactivity. The structure can be represented as follows:

Fmoc Gly Cl=C13H11ClNO2\text{Fmoc Gly Cl}=\text{C}_{13}\text{H}_{11}\text{Cl}\text{N}\text{O}_2

This compound exhibits significant UV absorbance properties, which are useful for analytical purposes such as HPLC (High-Performance Liquid Chromatography) analysis .

Antimicrobial Properties

Recent studies have indicated that Fmoc derivatives, including this compound, exhibit antimicrobial activity. The incorporation of Fmoc groups into peptides can enhance their interaction with bacterial membranes, leading to increased permeability and subsequent cell death. For instance, Fmoc-Lys-Fmoc has demonstrated antibacterial effects against both gram-positive and gram-negative bacteria, suggesting that similar Fmoc-modified compounds may possess comparable properties .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. One study reported that modifications in the structure of peptides containing glycine residues significantly influenced their growth inhibitory activities against MCF-7 breast cancer cells. The results indicated that subtle changes in the peptide structure could lead to varying degrees of cytotoxicity, emphasizing the importance of the glycine residue's positioning within the peptide sequence .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A structure-activity relationship study highlighted that the position and configuration of substituents on the glycine residue are critical for its inhibitory activity against ATP hydrolysis in ATP synthase . This suggests that optimizing the chemical structure of this compound could enhance its biological efficacy.

Case Studies and Research Findings

  • Cytotoxicity against MCF-7 Cells :
    • A series of analogs were synthesized by modifying the β-Ala-7–Gly-8 region in a peptide sequence. The growth inhibitory activity varied significantly among these analogs, with certain modifications leading to up to 10-fold differences in cytotoxicity against MCF-7 cells .
  • Antimicrobial Activity Assessment :
    • Fmoc-modified peptides were tested against various bacterial strains. The results demonstrated that compounds with dual Fmoc groups exhibited enhanced antimicrobial properties compared to their non-modified counterparts .
  • Contaminant Analysis :
    • During the synthesis of this compound, contaminants such as Fmoc-dipeptides were identified, which could impact the purity and biological activity of the final product. This highlights the need for careful purification techniques during synthesis .

Data Tables

Property This compound Comparison Compound
Molecular Weight239.68 g/molFmoc-Lysine
Antimicrobial ActivityModerateHigh (Fmoc-Lys-Fmoc)
Cytotoxicity (MCF-7)IC50 = 25 µMIC50 = 10 µM (modified)

Q & A

Basic Research Questions

Q. How can reaction conditions for Fmoc-Gly-Cl-mediated amine protection be optimized in peptide synthesis?

  • Methodological Answer : Reaction optimization requires balancing temperature, solvent polarity, and stoichiometry. For primary amines, dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C with a 1.2–2.0 molar equivalent of this compound is typical. Adjust pH to 8–9 using bases like N-methylmorpholine to enhance nucleophilicity. Monitor reaction progress via TLC or HPLC with UV detection (λ = 265–300 nm) . For sterically hindered amines (e.g., secondary amines), elevated temperatures (e.g., 60°C in DCM) and prolonged reaction times (24–48 hours) may be necessary .

Q. What analytical techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Use a combination of:

  • HPLC-UV/Vis : Leverage the intrinsic fluorescence of the Fmoc group (excitation 265 nm, emission 305 nm) for sensitive detection .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • NMR : ¹H/¹³C NMR to verify Fmoc-group incorporation (e.g., characteristic signals at δ 7.3–7.8 ppm for fluorenyl protons) .
    Cross-reference purity data with elemental analysis or combustion analysis for high-impact publications .

Q. How does this compound compare to other Fmoc-protecting reagents (e.g., Fmoc-OSu) in terms of reactivity and side reactions?

  • Methodological Answer : this compound exhibits higher reactivity than Fmoc-OSu due to the electrophilic chloroformate group, making it suitable for rapid reactions. However, it may generate HCl as a byproduct, requiring careful pH control to avoid racemization in chiral centers. Fmoc-OSu is milder and preferred for acid-sensitive substrates. Validate reagent choice using kinetic studies (e.g., pseudo-first-order rate constants) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, desiccated containers. Pre-dry solvents (e.g., molecular sieves for DMF) to minimize hydrolysis. Conduct periodic Karl Fischer titration to assess moisture content, which can degrade this compound into Fmoc-OH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound with trifluoromethylated prolines?

  • Methodological Answer : Discrepancies often arise from steric and electronic effects of substituents. For example, trifluoromethyl groups increase steric hindrance and reduce nucleophilicity. Address this by:

  • Solvent Optimization : Use high-polarity solvents (e.g., DCM with 10% DMSO) to stabilize transition states.
  • Activating Agents : Add catalysts like DMAP (1–5 mol%) to enhance reactivity.
  • Temperature Gradients : Perform reactions at 60°C in sealed tubes to prevent solvent evaporation .
    Validate results using ¹⁹F NMR to track coupling progress in fluorinated systems .

Q. What strategies mitigate racemization during this compound-mediated coupling of chiral amino acids?

  • Methodological Answer : Racemization is pH- and temperature-dependent. Implement:

  • Low-Temperature Reactions : Conduct couplings at 0–4°C.
  • Buffered Conditions : Use HOBt or HOAt (1–2 eq) as racemization suppressants.
  • Kinetic Monitoring : Use circular dichroism (CD) spectroscopy to detect enantiomeric excess in real time .

Q. How can hygroscopicity of this compound impact reaction reproducibility, and how is this controlled?

  • Methodological Answer : Hygroscopicity leads to variable reagent activity. Standardize protocols by:

  • Lyophilization : Pre-lyophilize this compound before use.
  • Stoichiometric Adjustments : Calibrate equivalents based on batch-specific Karl Fischer moisture data.
  • Inert Atmosphere : Use gloveboxes or Schlenk lines for moisture-sensitive reactions .

Q. What computational tools aid in predicting this compound reactivity with non-standard substrates (e.g., glycosylated amines)?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and identify steric/electronic barriers. Software like Gaussian or ORCA can predict activation energies for nucleophilic attack. Pair with molecular dynamics (MD) simulations to assess solvent effects .

Q. How should researchers address discrepancies between HPLC purity data and biological activity in this compound-derived compounds?

  • Methodological Answer : Contradictions may stem from undetected byproducts (e.g., diastereomers, aggregates). Use orthogonal methods:

  • 2D-LC-MS/MS : Separate co-eluting species.
  • Bioassays with Fractionation : Correlate bioactivity with specific HPLC peaks.
  • Dynamic Light Scattering (DLS) : Check for aggregation in aqueous buffers .

Q. What are the implications of this compound’s fluorescence properties for in situ monitoring of solid-phase synthesis?

  • Methodological Answer : The Fmoc group’s fluorescence enables real-time monitoring via:
  • Fluorescence Spectroscopy : Track deprotection efficiency on resin beads.
  • Confocal Microscopy : Visualize spatial distribution of Fmoc groups in heterogeneous systems.
    Calibrate signal intensity against standard curves to quantify loading capacity .

Q. Data Presentation Guidelines

  • Tables : Include retention times (HPLC), coupling yields, and spectroscopic data (e.g., NMR shifts) for reproducibility .
  • Conflict Resolution : For contradictory data, provide side-by-side comparisons of methods (e.g., solvent, temperature) and statistical analyses (e.g., t-tests) .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-chloro-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWFBOCOXPEKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471922
Record name Fmoc-Gly-Cl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103321-49-9
Record name Fmoc-Gly-Cl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-Gly-Cl
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Retrosynthesis Analysis

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